2-Hydroxy-3-(methylsulfanyl)butanoic acid
Overview
Description
2-Hydroxy-3-(methylsulfanyl)butanoic acid is an organic compound with the molecular formula C5H10O3S It is a derivative of butanoic acid, featuring a hydroxyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-(methylsulfanyl)butanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylthiopropionaldehyde with cyanide, followed by hydrolysis to yield the desired product . The reaction conditions typically involve the use of a catalyst and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of large-scale reactors and continuous flow processes to maximize yield and efficiency. The process may include steps such as purification and crystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(methylsulfanyl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-oxo-3-(methylsulfanyl)butanoic acid, while reduction may produce 2-hydroxy-3-(methylsulfanyl)butanol.
Scientific Research Applications
2-Hydroxy-3-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Industry: It is used in the production of various chemicals and as an additive in animal nutrition to improve growth and health.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a precursor in the biosynthesis of methionine, an essential amino acid. The compound’s effects are mediated through its conversion to methionine, which then participates in various metabolic processes.
Comparison with Similar Compounds
2-Hydroxy-3-(methylsulfanyl)butanoic acid can be compared to other similar compounds, such as:
Methionine: A sulfur-containing amino acid that plays a crucial role in protein synthesis and metabolism.
2-Hydroxy-4-(methylsulfanyl)butanoic acid: Another derivative of butanoic acid with similar properties but different structural features.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-3-methylsulfanylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-3(9-2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVZJOVYUUAHAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)O)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566293 | |
Record name | 2-Hydroxy-3-(methylsulfanyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88126-30-1 | |
Record name | 2-Hydroxy-3-(methylsulfanyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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